An In-depth Technical Guide to 1-Pyridin-4-ylpiperidin-4-one: Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to 1-Pyridin-4-ylpiperidin-4-one: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pyridin-4-ylpiperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile piperidin-4-one scaffold, it serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the potential applications of this compound in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents, supported by an analysis of related signaling pathways.
Chemical Structure and Properties
1-Pyridin-4-ylpiperidin-4-one possesses a bicyclic structure, integrating a pyridine ring with a piperidin-4-one moiety. This unique arrangement of aromatic and saturated heterocyclic rings imparts specific chemical and physical properties that are pivotal for its role as a pharmacophore.
Chemical Structure:
Table 1: Physicochemical Properties of 1-Pyridin-4-ylpiperidin-4-one
| Property | Value | Source |
| IUPAC Name | 1-(Pyridin-4-yl)piperidin-4-one | - |
| CAS Number | 126832-81-3 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Appearance | - | - |
| Boiling Point | 340.797 °C at 760 mmHg | |
| Density | 1.164 g/cm³ | |
| Solubility | - | - |
Spectroscopic Data
The structural elucidation of 1-Pyridin-4-ylpiperidin-4-one is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectral data for this compound and its core components.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Anticipated | - | - | Pyridine ring protons |
| Anticipated | - | - | Piperidinone ring protons (α to N) |
| Anticipated | - | - | Piperidinone ring protons (β to N) |
Note: Specific experimental ¹H NMR data for 1-Pyridin-4-ylpiperidin-4-one was not found in the provided search results. The table indicates the expected regions for proton signals based on the structure.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Anticipated | Carbonyl carbon (C=O) |
| Anticipated | Pyridine ring carbons |
| Anticipated | Piperidinone ring carbons |
Note: Specific experimental ¹³C NMR data for 1-Pyridin-4-ylpiperidin-4-one was not found in the provided search results. The table indicates the expected regions for carbon signals.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1720 | C=O (Ketone) stretch |
| ~1600, ~1500 | C=C and C=N (Pyridine ring) stretches |
| ~2950-2850 | C-H (Aliphatic) stretches |
Note: The IR data is predicted based on characteristic absorption frequencies of the functional groups present in the molecule.
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 176.095 | [M]⁺ (Molecular Ion) |
| Fragments | To be determined experimentally |
Note: The molecular ion peak corresponds to the exact mass of the compound. Fragmentation patterns would need to be determined through experimental mass spectrometry.
Synthesis of 1-Pyridin-4-ylpiperidin-4-one
While a specific, detailed experimental protocol for the synthesis of 1-Pyridin-4-ylpiperidin-4-one was not explicitly found in the provided search results, a general and widely applicable method for the synthesis of N-aryl piperidin-4-ones is the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed cross-coupling of an amine and an aryl halide.
General Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general representation and would require optimization for the specific synthesis of 1-Pyridin-4-ylpiperidin-4-one.
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Caption: General workflow for the synthesis of 1-Pyridin-4-ylpiperidin-4-one via Buchwald-Hartwig amination.
Materials:
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4-Halopyridine (e.g., 4-chloropyridine hydrochloride)
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Piperidin-4-one
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Palladium catalyst (e.g., Pd₂(dba)₃)
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Phosphine ligand (e.g., BINAP, Xantphos)
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Base (e.g., Sodium tert-butoxide, Cesium carbonate)
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Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
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To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 4-halopyridine, piperidin-4-one, palladium catalyst, phosphine ligand, and base.
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Add the anhydrous solvent via syringe.
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Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
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Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-Pyridin-4-ylpiperidin-4-one.
Applications in Drug Development
The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds. Derivatives of 1-Pyridin-4-ylpiperidin-4-one have shown promise as inhibitors of various enzymes, particularly kinases, and as anti-inflammatory agents.
Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine and piperidinone moieties can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of many kinases.
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Caption: General mechanism of kinase inhibition by 1-Pyridin-4-ylpiperidin-4-one derivatives.
Anti-Inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a major focus of drug discovery. The 1-Pyridin-4-ylpiperidin-4-one scaffold can be modified to target key mediators of the inflammatory response. For instance, derivatives could potentially inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.
Conclusion
1-Pyridin-4-ylpiperidin-4-one is a valuable building block for the synthesis of novel therapeutic agents. Its chemical structure offers multiple points for diversification, allowing for the fine-tuning of pharmacological properties. While specific experimental data for the parent compound is limited in the public domain, the known biological activities of its derivatives highlight the potential of this scaffold in developing new treatments for a variety of diseases, particularly in the areas of oncology and inflammatory disorders. Further research into the synthesis, characterization, and biological evaluation of a broader range of 1-Pyridin-4-ylpiperidin-4-one derivatives is warranted to fully explore its therapeutic potential.
